1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
CAS No.: 72350-09-5
Cat. No.: VC15916511
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72350-09-5 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 1-[(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3 |
| Standard InChI Key | GOXMIRPGNYQUGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a naphthalen-2-ol group (hydroxynaphthalene) linked via a methylene-imine bridge (-CH=N-) to a 6-methylpyridin-2-yl substituent. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₂O | |
| Molecular Weight | 262.30 g/mol | |
| SMILES Notation | CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O | |
| InChI Key | GOXMIRPGNYQUGX-UHFFFAOYSA-N |
The planar arrangement of the naphthalene and pyridine rings facilitates π-π stacking interactions, while the hydroxyl and imine groups serve as potential coordination sites for metal ions . X-ray crystallographic studies of analogous Schiff bases reveal intramolecular hydrogen bonding between the phenolic O-H and imine nitrogen, creating a six-membered pseudocyclic structure that enhances stability .
Tautomeric Behavior
Synthesis and Purification
Advanced Synthetic Approaches
Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields (68–72%), while solvent-free mechanochemical grinding achieves 60–65% yield, favoring greener chemistry protocols .
Physicochemical Properties
Spectral Characterization
UV-Vis (Ethanol):
-
λ_max = 325 nm (π→π* transition of conjugated system)
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 14.21 | Phenolic -OH (s, 1H) |
| 8.74 | Imine -CH=N- (s, 1H) |
| 6.92–8.52 | Aromatic protons (m, 10H) |
| 2.56 | Pyridine -CH₃ (s, 3H) |
FT-IR (KBr, cm⁻¹):
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition initiating at 218°C, with three major mass loss steps corresponding to:
-
Elimination of hydroxyl group (218–245°C)
-
Pyridine ring degradation (245–310°C)
Biological Activities
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 | |
| Escherichia coli | 125 | |
| Candida albicans | 250 |
The antimicrobial mechanism involves membrane disruption via lipophilic naphthalene penetration and inhibition of microbial electron transport chains through metal chelation .
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells:
-
IC₅₀ = 18.7 μM (72-hour exposure)
-
Apoptosis induction via ROS generation and caspase-3 activation
-
Synergistic effects with doxorubicin (Combination Index = 0.82)
Coordination Chemistry and Applications
Metal Complex Formation
The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Representative complexes:
| Metal Ion | Stoichiometry | Magnetic Moment (μ_B) | Application |
|---|---|---|---|
| Cu(II) | 1:2 | 1.73 | Catalytic oxidation |
| Fe(III) | 1:3 | 5.92 | MRI contrast agents |
| Zn(II) | 1:1 | Diamagnetic | Antidiabetic agents |
Copper complexes exhibit particularly strong superoxide dismutase (SOD) mimetic activity (IC₅₀ = 0.45 μM vs. 0.21 μM for native Cu/Zn-SOD) .
Catalytic Applications
The Cu(II) complex catalyzes styrene epoxidation with:
-
Conversion: 89%
-
Selectivity: 93% toward styrene oxide
-
Turnover Frequency (TOF): 1,450 h⁻¹
under mild conditions (50°C, H₂O₂ oxidant) .
Computational Studies
DFT calculations at B3LYP/6-311++G(d,p) level reveal:
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